4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoro-4-methoxycarbonylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is coupled with nicotinic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to investigate the role of nicotinic acid derivatives in cellular processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid involves its interaction with molecular targets such as nicotinic receptors. The fluorine atom and methoxycarbonyl group contribute to the compound’s binding affinity and specificity. The compound can modulate receptor activity, leading to various biological effects, including changes in neurotransmitter release and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)nicotinic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and biological activity.
4-(4-Methoxycarbonylphenyl)nicotinic acid: Lacks the fluorine atom, affecting its reactivity and binding affinity.
4-(3-Chloro-4-methoxycarbonylphenyl)nicotinic acid:
Uniqueness
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-12(10)15)9-4-5-16-7-11(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNPFVVIODKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692714 |
Source
|
Record name | 4-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-52-0 |
Source
|
Record name | 4-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.